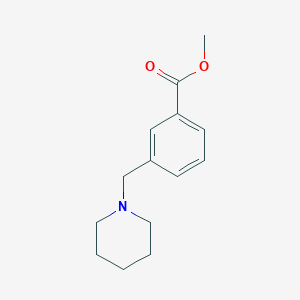
(3-Pyrrolidin-1-ylphenyl)methanol
Übersicht
Beschreibung
“(3-Pyrrolidin-1-ylphenyl)methanol” is a laboratory chemical . It is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “(3-Pyrrolidin-1-ylphenyl)methanol”, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “(3-Pyrrolidin-1-ylphenyl)methanol” is characterized by a pyrrolidine ring . This five-membered ring is saturated and contains one nitrogen atom .Wissenschaftliche Forschungsanwendungen
Enantioselective Catalysis
Bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, derived from l-proline, has been identified as an efficient bifunctional organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins. This application highlights the potential of pyrrolidine derivatives in asymmetric synthesis, yielding products with significant enantiomeric excess (A. Lattanzi, 2006).
Electro-Optic Materials
Pyrrolidine-based donor-acceptor chromophores, synthesized from pyrrolidine derivatives, have been applied in the development of electro-optic materials. These chromophores exhibit nonlinear optical (NLO) properties, making them suitable for applications in optoelectronic devices (A. Facchetti et al., 2003).
Biocatalysis
The whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system demonstrates the use of pyrrolidine-based compounds in green and efficient synthetic methodologies. This approach uses recombinant Escherichia coli as a catalyst, offering a sustainable route to high-purity products with excellent enantiomeric excess (Qiang Chen et al., 2021).
Chiral Intermediate Production
The production of (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, a key chiral intermediate for the anti-allergic drug Betahistine, through biotransformation catalyzed by Kluyveromyces sp. showcases the application of pyrrolidine derivatives in pharmaceutical synthesis. This process achieves high enantiomeric excess and yield, emphasizing the role of pyrrolidine derivatives in the production of chiral pharmaceutical intermediates (Y. Ni et al., 2012).
Corrosion Inhibition
Pyrrolidine derivatives have been explored as corrosion inhibitors for mild steel in acidic media, with specific derivatives showing high inhibition efficiency. This application is crucial for protecting industrial equipment and infrastructure from corrosion, highlighting the chemical versatility and practical utility of pyrrolidine derivatives (Qisheng Ma et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-pyrrolidin-1-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-12/h3-5,8,13H,1-2,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIYSGIMXUQECR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428145 | |
| Record name | (3-pyrrolidin-1-ylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Pyrrolidin-1-ylphenyl)methanol | |
CAS RN |
859850-72-9 | |
| Record name | (3-pyrrolidin-1-ylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

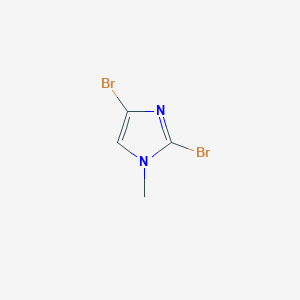

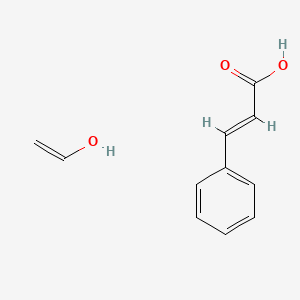
![[(1R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[(2S)-2-[(E)-2-methylbut-2-enoyl]oxy-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (2S)-2-methylbutanoate](/img/structure/B1588328.png)
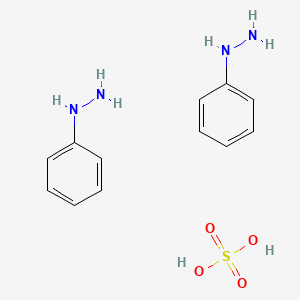
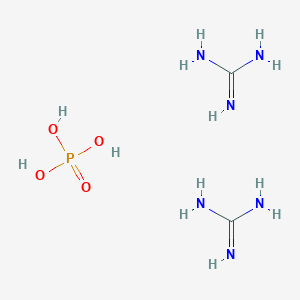
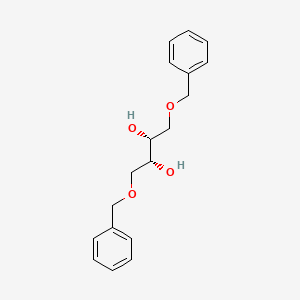
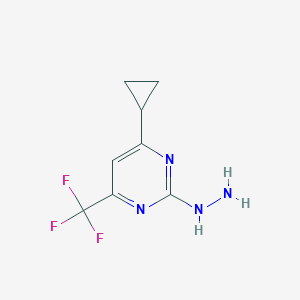
![(5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid](/img/structure/B1588338.png)


![6-Methylbenzo[D]thiazole-2-thiol](/img/structure/B1588342.png)
